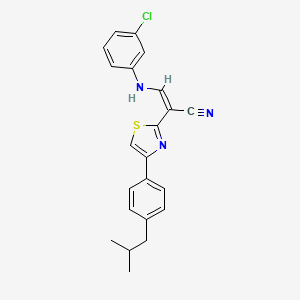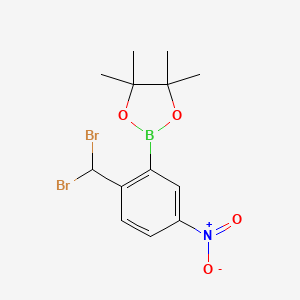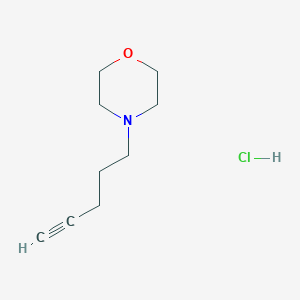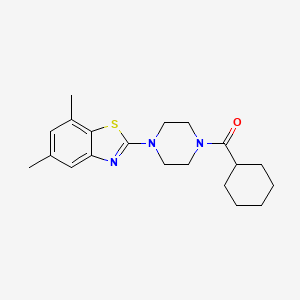![molecular formula C13H9ClN2O2S2 B2803942 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 886963-98-0](/img/structure/B2803942.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9ClN2O2S2 and its molecular weight is 324.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds with a benzothiazole ring have been reported to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
Similar benzothiazole derivatives have been reported to inhibit cox enzymes , which are needed to convert arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting these enzymes, the compound may reduce inflammation and pain.
Biochemical Pathways
The inhibition of cox enzymes would affect the arachidonic acid pathway, reducing the production of inflammatory mediators and potentially alleviating symptoms of inflammation .
Result of Action
The inhibition of cox enzymes would likely result in reduced production of inflammatory mediators, potentially alleviating symptoms of inflammation .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit anti-tubercular activity, suggesting that it interacts with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis
Cellular Effects
This compound has been shown to have effects on various types of cells. For example, it has been found to exhibit anti-inflammatory properties, suggesting that it influences cell signaling pathways related to inflammation
Molecular Mechanism
Its anti-inflammatory activity suggests that it may inhibit or activate certain enzymes involved in inflammatory responses It may also bind to specific biomolecules, leading to changes in gene expression
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYAFNCDWOLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol](/img/structure/B2803859.png)
![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2803861.png)
![methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2803862.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803865.png)

![N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2803871.png)
![[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2803872.png)


![2-[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2803877.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2803878.png)
![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2803880.png)
